molecular formula C18H13FN4O2S B2593238 N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946274-63-1

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2593238
CAS RN: 946274-63-1
M. Wt: 368.39
InChI Key: VMDSBXYLMJPPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13FN4O2S and its molecular weight is 368.39. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Several synthesized derivatives display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, demonstrates a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. Interestingly, the antibacterial behavior of the drug–peptide complex (formed with the cell-penetrating peptide octaarginine) differs significantly from that of the drug alone or peptide alone. The complex displays faster killing kinetics, creates pores in bacterial cell membranes, and shows negligible hemolytic activity toward human red blood cells .

Analgesic and Anti-Inflammatory Activities

While not directly related to the compound , thiazoles have been investigated for their diverse biological activities. Compound (Figs. 13, 14) from this class has shown significant analgesic and anti-inflammatory effects .

Antifungal Properties

Although not specifically studied for this compound, other fluoro-substituted derivatives have demonstrated moderate to good antifungal activities against various fungal strains .

Structural Characterization

The compound N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide has been fully analyzed and characterized using techniques such as 1H NMR, 13C NMR, UV, IR, and mass spectral data .

Mechanism of Action

Target of Action

The primary targets of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide Similar compounds have been known to target bacterial cell-cell communication pathways, specifically the quorum sensing pathways .

Mode of Action

The exact mode of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide Compounds with similar structures have been shown to inhibit quorum sensing pathways in bacteria . This inhibition disrupts bacterial communication, potentially affecting their ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The biochemical pathways affected by N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide Similar compounds have been shown to affect the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and to coordinate behaviors such as biofilm formation and virulence production .

Result of Action

The molecular and cellular effects of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide Similar compounds have been shown to inhibit bacterial growth and disrupt bacterial communication, potentially affecting behaviors such as biofilm formation and virulence production .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide It is known that environmental factors can influence the effectiveness of similar compounds, particularly in the context of bacterial growth and communication .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-11-9-14(22-25-11)17(24)23(10-12-5-2-3-8-20-12)18-21-16-13(19)6-4-7-15(16)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDSBXYLMJPPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

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